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molecular formula C9H9BrFNO2 B1526750 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 910912-20-8

5-bromo-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B1526750
M. Wt: 262.08 g/mol
InChI Key: ORNUZWNZNTXRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987250B2

Procedure details

To a suspension of 5-bromo-2-fluorobenzoic acid (29 g, 132 mmol) in anhydrous DCM (500 mL) was added oxalyl chloride (16.8 mL, 199 mmol) and 5 drops of DMF. The suspension was stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride were removed by rotary evaporation, and the residue was dissolved in anhydrous DCM (500 mL). With vigorous stirring, N,O-dimethylhydroxylamine hydrochloride (16.8 g, 172.3 mmol) was added in one portion, followed by triethylamine (80 mL, 574 mmol). The thick suspension was stirred for 1 hour at room temperature and then filtered. The organic layer was washed sequentially with 1M HCl, 1M NaOH, and water, dried over Na2SO4, and concentrated to afford the product. 1H NMR (400 MHz, CDCl3) δ 7.55 (dd, J=5.7, 2.5 Hz, 1H), 7.50 (ddd, J=8.7, 4.6, 2.5 Hz, 1H), 7.00 (t, J=8.8 Hz, 1H), 3.56 (s, 3H), 3.34 (s, 3H).
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
16.8 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].C(Cl)(=O)C(Cl)=O.Cl.[CH3:19][NH:20][O:21][CH3:22].C(N(CC)CC)C>C(Cl)Cl.CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([N:20]([O:21][CH3:22])[CH3:19])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)F
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
16.8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
16.8 g
Type
reactant
Smiles
Cl.CNOC
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and excess oxalyl chloride were removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in anhydrous DCM (500 mL)
STIRRING
Type
STIRRING
Details
The thick suspension was stirred for 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The organic layer was washed sequentially with 1M HCl, 1M NaOH, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=CC(=C(C(=O)N(C)OC)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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